1,4,6-Triamino-1,2-dihydropyrimidine-2-thione
Description
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a heterocyclic compound featuring a pyrimidine backbone substituted with three amino groups at positions 1, 4, and 6, and a thione group at position 2. The dihydro configuration at positions 1 and 2 introduces partial saturation, influencing its electronic and steric properties.
Properties
IUPAC Name |
1,4,6-triaminopyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S/c5-2-1-3(6)9(7)4(10)8-2/h1H,6-7H2,(H2,5,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWHUODWOZTEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=S)N=C1N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363446 | |
| Record name | 1,4,6-triaminopyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-63-3 | |
| Record name | NSC75235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,6-triaminopyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione typically involves the reaction of guanidine with thiourea under specific conditions. One common method includes heating guanidine carbonate with thiourea in the presence of a solvent such as ethanol or water. The reaction is usually carried out at elevated temperatures, around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
While the search results do not provide an exhaustive list of applications for "1,4,6-Triamino-1,2-dihydropyrimidine-2-thione," they do offer some insight into the uses of dihydropyrimidines in general, and related compounds, in various scientific and medicinal fields.
Dihydropyrimidines: General Applications
Dihydropyrimidines are important heterocyclic ring systems that play a significant role in the synthesis of DNA and RNA .
Specific Applications and Activities of Dihydropyrimidines
- Antitubercular Activity: Novel dihydropyrimidines have been synthesized and studied as potential antitubercular agents. In one study, certain compounds inhibited Mycobacterium tuberculosis (MTB) with some even outperforming the existing drug INH in in vitro studies .
- Antifilarial Activity: Certain 2-sulfanyl-6-methyl-1,4-dihydropyrimidines have been synthesized and evaluated as antifilarial agents against Brugia malayi. Some compounds showed complete loss of motility of adult worms .
- Antihyperglycaemic Activity: Thiazolyl methoxyphenyl pyrimidine has been evaluated for antihyperglycaemic activity, with some compounds showing potential in glycaemic control .
- Anticonvulsant Activity: Pyrimidine derivatives containing 1,2,4-triazole have been synthesized and evaluated for anticonvulsant activity. Some compounds were found to be potent molecules in this series .
- Antiviral Activity: Triazole-linked trimethoxyphenyl scaffolds have been synthesized and tested for their antiviral activity against HIV-1, with some compounds displaying excellent activity .
- Anticancer Activity: Certain heterocyclic compounds, including benzimidazole heterocycles bearing oxadiazole and triazolo-thiadiazoles cores, have demonstrated anticancer activity .
- Other Applications:
Table of Dihydropyrimidine Activities
Mechanism of Action
The mechanism of action of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The amino groups and thione group allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Hydrogen Bonding and Stability
The presence of amino groups in 1,4,6-triamino-1,2-dihydropyrimidine-2-thione distinguishes it from related pyrimidine-thiones. For example:
- 4,6-Dimethyl-1,2-dihydropyrimidine-2-thione (): Methyl groups at positions 4 and 6 reduce hydrogen-bonding capacity compared to amino groups, resulting in weaker intermolecular interactions and lower thermal stability. This compound lacks the extensive hydrogen-bond network observed in amino-substituted analogs.
- 5-Bromo-1,2-dihydropyrimidine-2-thione (): Bromine substitution at position 5 introduces steric hindrance and electron-withdrawing effects, altering reactivity. However, the absence of amino groups limits its utility in forming supramolecular frameworks.
Key Insight: Amino groups enhance hydrogen-bond donor/acceptor capacity, enabling this compound to form stable 3D networks comparable to those seen in triazine derivatives (e.g., 2,4,6-triamino-1,3,5-triazin-4-methoxybenzoate) .
Crystal Engineering and Supramolecular Behavior
- Hydrogen-Bond Networks: The amino and thione groups in this compound facilitate diverse hydrogen bonds (N–H···S, N–H···N), similar to the N···O and N···N interactions in triazine-based frameworks . These interactions stabilize layered or 3D structures critical for applications in crystal engineering.
- Contrast with Methyl-Substituted Analogs : Methyl groups in 4,6-dimethyl derivatives reduce directional hydrogen bonding, favoring van der Waals interactions instead. This results in less predictable crystal packing and lower framework stability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen-Bonded Frameworks: The amino groups in this compound enable robust hydrogen-bonded networks, comparable to triazine-based systems. This property is exploitable in designing porous materials for catalysis or gas storage .
- Pharmaceutical Potential: Thione-containing pyrimidines are precursors for antimetabolites and kinase inhibitors. The amino groups may enhance bioavailability compared to methyl or bromo analogs .
- Limitations: Limited solubility of amino-substituted thiones in nonpolar solvents restricts their application in some synthetic routes.
Biological Activity
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (TADPT) is a heterocyclic compound with significant biological activity. Its structure comprises a pyrimidine ring substituted with amino and thione functional groups, which contribute to its pharmacological properties. This article reviews the biological activities of TADPT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 157.2 g/mol
- CAS Number : 4765-63-3
TADPT exhibits various biological activities attributed to its structural features:
- Antimicrobial Activity : TADPT has shown effectiveness against a range of bacteria and fungi. The presence of amino groups enhances its interaction with microbial cell membranes.
- Antioxidant Properties : The thione group in TADPT is known to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : TADPT has been identified as an inhibitor of specific enzymes such as ribonucleotide reductase (RNR), which is crucial in DNA synthesis and repair processes.
Antimicrobial Activity
A study highlighted TADPT's potential as an antimicrobial agent. It demonstrated significant inhibition of bacterial growth with an IC value comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis.
Antioxidant Activity
TADPT's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that TADPT exhibits strong antioxidant activity, making it a candidate for further studies in oxidative stress-related diseases.
Enzyme Inhibition
In vitro studies have shown that TADPT can inhibit RNR with a binding energy of approximately -19.68 kJ/mol during molecular docking simulations. This inhibition suggests potential applications in cancer therapy, where RNR plays a pivotal role in tumor proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | TADPT demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study 2 | In vitro assays indicated TADPT as a potent antioxidant with an IC of 15 µM in DPPH scavenging activity. |
| Study 3 | Molecular docking studies revealed that TADPT binds effectively to the active site of RNR, suggesting its potential as an anticancer agent. |
Research Findings
Recent research has expanded on the biological activities of TADPT:
- Antiviral Properties : Preliminary studies suggest that TADPT may inhibit viral replication through interference with viral polymerases.
- Anti-inflammatory Effects : TADPT has been tested for its ability to reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases.
Q & A
Q. How can researchers reconcile conflicting XRD and spectroscopic data regarding hydrogen bonding patterns?
- Methodological Answer : Perform Hirshfeld surface analysis on XRD data to quantify intermolecular interactions. Cross-validate with solid-state NMR (e.g., - correlation spectroscopy) to resolve dynamic vs. static disorder. Molecular dynamics simulations (e.g., GROMACS) model temperature-dependent conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
